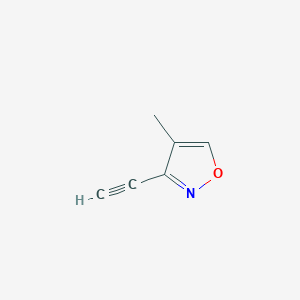

3-Ethynyl-4-methyl-1,2-oxazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethynyl-4-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-3-6-5(2)4-8-7-6/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQJFJRGHFMXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 Ethynyl 4 Methyl 1,2 Oxazole

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. numberanalytics.com Its reactivity is influenced by its electronic structure and the presence of substituents. numberanalytics.com Oxazoles are generally sensitive compounds, particularly to acidic conditions, unless stabilized by aromatic or sterically bulky substituents. chemrxiv.org

The oxazole ring can exhibit both electrophilic and nucleophilic characteristics. The nitrogen atom's ability to donate electron density to the ring system makes it susceptible to electrophilic attack. numberanalytics.com Conversely, the presence of electron-withdrawing groups can render the ring more reactive towards nucleophiles. numberanalytics.com In the case of 3-ethynyl-4-methyl-1,2-oxazole, the specific electronic influence of the ethynyl (B1212043) and methyl groups on the oxazole core will modulate its reactivity towards electrophiles and nucleophiles. The stability of the oxazole ring can be a concern, and mild, tolerant reaction conditions are often necessary to prevent ring-opening or other side reactions. chemrxiv.org

Reactivity of the Ethynyl Moiety

The ethynyl group (a carbon-carbon triple bond) at the 3-position of the oxazole ring is a highly reactive functional group that readily participates in a variety of addition reactions. This moiety is central to the utility of this compound as a synthetic intermediate.

Azide-Alkyne Cycloaddition (Click Chemistry)

One of the most prominent reactions of the ethynyl group is the azide-alkyne cycloaddition, a cornerstone of "click chemistry". organic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with the terminal alkyne of this compound to form a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov The resulting triazole linkage is chemically robust, exhibiting high stability towards hydrolysis, oxidation, and reduction. nih.gov

The thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes often requires high temperatures and can lead to a mixture of regioisomers. organic-chemistry.org The discovery of copper(I) catalysis (CuAAC) revolutionized this transformation, offering significant rate acceleration (up to 10⁷ to 10⁸ times faster) and high regioselectivity. organic-chemistry.orgbeilstein-journals.org The CuAAC reaction is typically performed under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups and aqueous environments. organic-chemistry.orgbeilstein-journals.org The reaction proceeds via a stepwise mechanism involving a copper(I) acetylide intermediate, which ensures the exclusive formation of the 1,4-disubstituted triazole isomer. nih.govbeilstein-journals.org For the reaction with this compound, a common catalyst system involves a copper(II) source like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. chemrxiv.orgnih.gov

A study on the click reaction of ethynyl oxazoles, including a dimethyl-substituted isomer, utilized copper(II) sulfate in an ethanol-water solvent system. chemrxiv.org The choice of azide component can influence the reaction, with various aromatic and aliphatic azides being successfully employed. chemrxiv.org

The copper(I)-catalyzed azide-alkyne cycloaddition is renowned for its high regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This is in stark contrast to the uncatalyzed thermal reaction, which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The high yields are another hallmark of the CuAAC reaction, with reports often citing quantitative or near-quantitative conversion to the triazole product. chemrxiv.orgbeilstein-journals.org In the context of ethynyl oxazoles, click reactions have been shown to proceed with high efficiency, achieving yields of 95% or more. chemrxiv.org The purification of the resulting triazoles is often straightforward, sometimes involving simple filtration of the precipitated product. chemrxiv.org

Below is a table summarizing the results of CuAAC reactions with a dimethyl-substituted ethynyl oxazole and various azides, as described in a recent study. chemrxiv.org

| Alkyne | Azide Component | Catalyst System | Solvent | Yield |

| 5-ethynyl-2,4-dimethyl-oxazole | Benzyl (B1604629) azide | CuSO₄ | Ethanol:Water (2:1) | High |

| 5-ethynyl-2,4-dimethyl-oxazole | p-Methoxybenzyl azide | CuSO₄ | Ethanol:Water (2:1) | High |

| 5-ethynyl-2,4-dimethyl-oxazole | Methyl azidoacetate | CuSO₄ | Ethanol:Water (2:1) | High |

| 5-ethynyl-2,4-dimethyl-oxazole | Adenosine azide | CuSO₄ | Ethanol:Water (2:1) | High |

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloadditions of a Dimethyl-Substituted Ethynyl Oxazole. chemrxiv.org

The azide-alkyne cycloaddition can also be performed in an intramolecular fashion, where the azide and alkyne functionalities are present within the same molecule. nih.govnih.gov These intramolecular click reactions are advantageous as they often proceed without the need for a catalyst due to the entropic favorability of the cyclization. nih.gov The intramolecular nature of the reaction provides complete regioselectivity, typically favoring the formation of the 1,5-disubstituted triazole through a proximity effect. nih.gov This strategy is a powerful tool for the synthesis of fused heterocyclic ring systems containing a triazole moiety. nih.govnih.gov By designing a precursor that incorporates both the this compound core and a suitably positioned azido (B1232118) group, fused oxazolo-triazole systems can be synthesized with high efficiency. nih.gov

Other Cycloaddition Reactions (e.g., Diels-Alder with Alkynes and Alkenes)

While the azide-alkyne cycloaddition is the most prominent reaction of the ethynyl moiety, it can also participate in other types of cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile (an alkene or alkyne). libretexts.org In certain contexts, the oxazole ring itself can act as a diene in Diels-Alder reactions. numberanalytics.comresearchgate.net

Furthermore, the ethynyl group of this compound can potentially act as a dienophile in Diels-Alder reactions with suitable dienes. More complex transformations, such as the hexadehydro-Diels–Alder (HDDA) reaction, involve the generation of a benzyne (B1209423) intermediate from a tetrayne, which can then be trapped by various reagents, including oxazoles. thieme-connect.comthieme-connect.com In such reactions, the oxazole can undergo a [4+2] cycloaddition with the benzyne, leading to the formation of complex polycyclic structures. thieme-connect.comthieme-connect.com The specific reactivity of this compound in these types of cycloadditions would depend on the reaction conditions and the nature of the reaction partner.

Metal-Catalyzed Transformations Involving the Alkyne (e.g., Gold-catalyzed multifunctionalization of alkynes)

The ethynyl group at the C3 position of the 4-methyl-1,2-oxazole ring is a versatile functional handle for a variety of metal-catalyzed transformations, enabling the construction of more complex molecular architectures. Key reactions include palladium-catalyzed cross-coupling, copper-catalyzed cycloadditions, and gold-catalyzed activations.

Palladium-catalyzed reactions, particularly the Sonogashira cross-coupling, are fundamental for the synthesis of alkynyl-substituted heterocycles. While the direct synthesis of this compound relies on other methods, the Sonogashira reaction is extensively used to create its isomers, such as C4-alkynylisoxazoles. Studies on the coupling of 3-substituted-5-methyl-4-iodoisoxazoles with terminal alkynes demonstrate the robustness of this method. rsc.org The choice of palladium catalyst and phosphine (B1218219) ligands is crucial for optimizing reaction yields, with combinations like Pd(acac)₂ and PPh₃ showing significant efficacy. rsc.org

Table 1: Representative Palladium-Catalyzed Sonogashira Coupling of 4-Iodoisoxazoles with Phenylacetylene This table illustrates the optimization of catalyst and ligand for the synthesis of a C4-alkynylisoxazole, a constitutional isomer of the title compound, demonstrating the applicability of the methodology.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield of 4a (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ (5) | - | Et₃N | Toluene | 45 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | Toluene | 55 |

| 3 | Pd(acac)₂ (5) | PPh₃ (10) | Et₃N | Toluene | 60 |

| 4 | Pd(acac)₂ (5) | TFP (10) | Et₃N | Toluene | 52 |

| 5 | Pd(acac)₂ (5) | PCy₃ (10) | Et₃N | Toluene | 48 |

Source: Adapted from data presented in a study on the synthesis of C4-alkynylisoxazoles. rsc.org

Once formed, the terminal alkyne of this compound is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides reliable and high-yielding access to 1,2,3-triazole-linked conjugates. Research has shown that various ethynyl oxazole isomers readily react with a range of azides—including stable aromatic azides like benzyl azide, functionalized azides, and derivatives of biomolecules—using inexpensive catalysts like copper(II) sulfate. chemrxiv.org This transformation is characterized by high efficiency, often with yields exceeding 90%, and straightforward product purification. chemrxiv.orgchemrxiv.org

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Various Ethynyl Oxazoles and Azides

| Ethynyl Oxazole Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Ethynyl-5-phenyloxazole | Benzyl azide | CuSO₄, Na-Ascorbate | EtOH/H₂O | >95 |

| 5-Ethynyl-2,4-dimethyloxazole | Benzyl azide | CuSO₄, Na-Ascorbate | EtOH/H₂O | >95 |

| 4-Ethynyl-5-bromo-2-phenyloxazole | p-Methoxybenzyl azide | CuSO₄, Na-Ascorbate | EtOH/H₂O | >95 |

| Ethyl 5-ethynyloxazole-2-carboxylate | Methyl azidoacetate | CuSO₄, Na-Ascorbate | EtOH/H₂O | >95 |

Source: Adapted from findings on functionalized ethynyl oxazoles as reagents for click chemistry. chemrxiv.org

Gold catalysis represents another powerful avenue for alkyne functionalization. Gold(I) and gold(III) complexes are soft, carbophilic Lewis acids that effectively activate carbon-carbon triple bonds toward nucleophilic attack. frontiersin.orgarkat-usa.org This activation enables a wide range of transformations, including hydration, hydroalkoxylation, and complex cycloisomerization reactions. arkat-usa.orgmdpi.com While specific studies on the gold-catalyzed multifunctionalization of this compound are not extensively detailed, the general principles of gold catalysis are highly applicable. For instance, gold(I)-catalyzed intramolecular reactions of isoxazoles bearing propargyl groups at the C4 position have been shown to furnish fused heterocyclic systems. frontiersin.org The unique reactivity imparted by gold catalysts, often proceeding under mild conditions, suggests significant potential for novel transformations of the title compound. smith.edu

Influence of Methyl Substitution on Reactivity

The substitution pattern on the oxazole ring profoundly influences the molecule's stability and chemical reactivity. chemrxiv.org The methyl group at the C4 position of 3-ethynyl-1,2-oxazole (B2434253) exerts both electronic and steric effects that modulate the behavior of the entire system compared to other isomers or its unsubstituted counterpart.

Electronically, the methyl group is a weak electron-donating group. This donation increases the electron density of the aromatic 1,2-oxazole ring, which can affect the rates and outcomes of reactions involving the heterocycle. For instance, the acidity of ring protons can be altered, which is relevant in metalation reactions. Studies on related substituted oxazoles have shown that the choice of base for deprotonation is critical and dependent on the electronic nature of the substituents; aryl-substituted oxazoles require specific bases like lithium diisopropylamide (LDA) to prevent non-selective reactions, highlighting the sensitivity of the ring to electronic effects. chemrxiv.org

A critical aspect of oxazole chemistry is the potential for ring-chain tautomerism, where a deprotonated oxazole ring can exist in equilibrium with an open-chain isonitrile enolate intermediate. nih.gov The stability of this open form can be significantly influenced by substituents. It has been proposed that the stability of an oxazole carbanion's open form can dictate reaction pathways, particularly in polar aprotic solvents. chemrxiv.org The C4-methyl group would influence this equilibrium, thereby affecting reactions that proceed via such an intermediate.

Sterically, the methyl group at C4 is adjacent to the C3-ethynyl substituent. While not excessively bulky, its presence can influence the approach of reagents to the alkyne and the adjacent C5 position of the oxazole ring. This can impact the regioselectivity of addition reactions or the conformational preferences of transition states in cyclization processes. The difference in reactivity and stability between various isomers of ethynyl oxazoles necessitates the development of specific synthetic and purification protocols for each, underscoring the significant impact of substituent placement. chemrxiv.org

Reaction Mechanism Elucidation through Computational Studies

While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not widely documented, mechanistic understanding can be constructed from general principles and theoretical investigations of related systems. Density Functional Theory (DFT) is a primary tool for exploring reaction pathways, transition states, and the electronic factors governing reactivity. nih.govnumberanalytics.com

The mechanism of metal-catalyzed transformations involving the alkyne group generally begins with the formation of a π-complex between the metal catalyst and the carbon-carbon triple bond. mdpi.com In gold-catalyzed reactions, a cationic gold(I) species coordinates to the alkyne, increasing its electrophilicity and rendering it susceptible to intermolecular or intramolecular nucleophilic attack. arkat-usa.orgmdpi.com This initial step leads to a vinyl-gold intermediate, which can then undergo various subsequent transformations such as protonolysis (in hydrofunctionalization reactions) or further cyclization cascades before regeneration of the catalyst. mdpi.com

For reactions involving the oxazole ring itself, computational studies on related heterocycles provide valuable insight. A key mechanistic feature of oxazoles is the aforementioned equilibrium with the acyclic isonitrile-enolate form upon deprotonation. chemrxiv.orgnih.gov Mechanistic proposals for certain reactions of substituted oxazoles invoke this open form as a crucial intermediate (e.g., transition state TS3) to explain the observed product distribution, particularly when reactions are sensitive to solvent polarity. chemrxiv.org DFT calculations are ideally suited to determine the relative energies of the cyclic and acyclic isomers and the transition states connecting them, thereby rationalizing the observed reactivity.

Furthermore, computational methods like DFT are used to analyze global and local reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is an indicator of kinetic stability and chemical reactivity. mdpi.com A computational analysis of this compound would reveal how the methyl and ethynyl substituents modulate the electronic structure and frontier molecular orbitals of the oxazole core, providing a quantitative basis for the influence of substitution on reactivity discussed in the previous section.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR: Proton NMR is instrumental in identifying the number and types of hydrogen atoms present in 3-ethynyl-4-methyl-1,2-oxazole. The spectrum displays characteristic signals for the methyl group protons and the ethynyl (B1212043) proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the methyl protons typically appear as a singlet in a specific region of the spectrum, while the acetylenic proton signal is also a singlet but located at a different chemical shift due to the deshielding effect of the triple bond.

¹³C NMR: Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the oxazole (B20620) ring, the methyl group, and the ethynyl group are diagnostic. For example, the sp-hybridized carbons of the ethynyl group have characteristic chemical shifts that distinguish them from the sp²-hybridized carbons of the oxazole ring and the sp³-hybridized carbon of the methyl group.

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for probing the electronic structure of nitrogen-containing heterocycles like oxazoles. researchgate.net Although less sensitive than ¹H NMR, ¹⁵N NMR can provide valuable information about the nitrogen atom within the 1,2-oxazole ring. researchgate.netmdpi.com The chemical shift of the nitrogen atom is highly sensitive to its hybridization and the nature of the adjacent substituents. mdpi.com This technique can be particularly useful in distinguishing between isomers and confirming the integrity of the heterocyclic ring system. researchgate.netbeilstein-journals.org

Table 1: Representative NMR Data for Oxazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.0 - 2.5 | Singlet | Methyl (CH₃) |

| ¹H | ~3.0 - 3.5 | Singlet | Ethynyl (C≡CH) |

| ¹³C | ~10 - 15 | Quartet | Methyl (CH₃) |

| ¹³C | ~70 - 90 | Doublet | Ethynyl (C≡CH) |

| ¹³C | ~110 - 165 | Singlet/Doublet | Oxazole ring carbons |

| ¹⁵N | ~250 - 350 | Singlet | Oxazole ring nitrogen |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which is a critical piece of data for confirming the identity of a newly synthesized compound like this compound. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The technique is also invaluable for assessing the purity of a sample by detecting the presence of any impurities with different molecular formulas.

Table 2: HRMS Data for a Representative Ethynyl Oxazole Compound

| Ion Type | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | C₅H₃NO + H⁺ | Value to be determined experimentally | C₅H₄NO⁺ |

Note: This table illustrates the expected format of HRMS data. The actual measured value would be compared to the calculated value for the protonated molecule of this compound.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands are expected for the C-H stretch of the methyl group, the C≡C and ≡C-H stretching vibrations of the ethynyl group, and the various stretching and bending vibrations of the C=N, C-O, and C-C bonds within the oxazole ring. rsc.orgresearchgate.net The presence and position of these bands provide strong evidence for the presence of these functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. spectroscopyonline.com For this compound, the symmetric stretching vibration of the C≡C bond is expected to give a strong and sharp signal in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| ≡C-H stretch | ~3300 | IR |

| C-H stretch (methyl) | ~2900-3000 | IR/Raman |

| C≡C stretch | ~2100-2200 | IR (weak), Raman (strong) |

| C=N stretch (oxazole) | ~1500-1650 | IR/Raman |

| C-O stretch (oxazole) | ~1000-1300 | IR/Raman |

Computational and Theoretical Insights into the Electronic Structure and Reactivity of 3 Ethynyl 4 Methyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 3-Ethynyl-4-methyl-1,2-oxazole, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would serve as the foundation for understanding its structural and electronic properties. irjweb.com These calculations provide a robust platform for geometry optimization, analysis of molecular orbitals, and the derivation of various reactivity parameters.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of this compound.

For this molecule, the geometry would be defined by the planar 1,2-oxazole (isoxazole) ring, with the ethynyl (B1212043) (-C≡CH) group at the 3-position and the methyl (-CH₃) group at the 4-position. Key parameters to be determined would include the C-C, C-O, C-N, and C≡C bond lengths and the angles within and extending from the heterocyclic ring. The planarity of the oxazole (B20620) ring is a critical feature, influencing its aromatic character and electronic properties. The orientation of the methyl and ethynyl groups relative to the ring would also be established to find the global energy minimum.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative, as specific literature values for this exact compound were not found. The values are based on typical bond lengths and angles for related structures.

| Parameter | Value |

|---|---|

| Bond Length (O1-N2) | ~1.42 Å |

| Bond Length (N2-C3) | ~1.31 Å |

| Bond Length (C3-C4) | ~1.44 Å |

| Bond Length (C4-C5) | ~1.36 Å |

| Bond Length (C5-O1) | ~1.35 Å |

| Bond Length (C3-C_ethynyl) | ~1.43 Å |

| Bond Length (C_ethynyl≡C_ethynyl) | ~1.21 Å |

| Bond Angle (N2-C3-C4) | ~111° |

| Bond Angle (C3-C4-C5) | ~106° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, making it more reactive. Conversely, a large energy gap suggests high stability and lower chemical reactivity. For this compound, the presence of the electron-withdrawing ethynyl group and the electron-donating methyl group on the oxazole ring would influence these energy levels. DFT calculations would provide precise energy values for the HOMO, LUMO, and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions, particularly cycloadditions where ethynyl groups are active.

Visualizing the spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to participate in chemical reactions. In this compound, the HOMO is expected to be localized primarily on the π-system of the ethynyl group and the oxazole ring, which are the most electron-rich areas. The LUMO would also be distributed across the π-conjugated system, representing the most electron-deficient regions susceptible to nucleophilic attack. Analysis of these distributions helps identify the probable sites for electrophilic and nucleophilic attacks.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), often associated with lone pairs on heteroatoms like oxygen and nitrogen, making them susceptible to electrophilic attack. Blue regions indicate positive potential (electron-poor areas), typically around hydrogen atoms, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the π-cloud of the ethynyl group. Positive potential would be expected around the hydrogen atoms of the methyl and ethynyl groups.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A smaller hardness value corresponds to higher reactivity.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Fukui Functions : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They analyze the change in electron density at a specific atom when the total number of electrons in the molecule changes.

These descriptors provide a detailed and quantitative picture of the chemical behavior of this compound, complementing the qualitative insights from FMO and MEP analyses.

Table 2: Calculated Global Reactivity Descriptors (Illustrative) Note: The following data is illustrative and based on typical values for similar heterocyclic compounds, as specific literature values for this exact compound were not found.

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| E_HOMO | - | ~ -7.5 eV |

| E_LUMO | - | ~ -1.0 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 6.5 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.25 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 3.25 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 2.78 eV |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling serves as a powerful tool for elucidating the intricate details of chemical reactions involving this compound at an electronic level. By employing methods such as Density Functional Theory (DFT) and high-level ab initio calculations, researchers can map out potential energy surfaces for various reaction pathways. acs.orgchemintech.ru These computational approaches allow for the identification and characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states.

The modeling of reaction pathways for this compound often focuses on the reactivity of the ethynyl group, which is a versatile functional group for transformations like cycloaddition reactions (e.g., click chemistry), hydrogen abstraction, and metal-catalyzed coupling reactions. acs.orgchemrxiv.org For instance, in a [3+2] cycloaddition reaction with an azide (B81097), quantum chemical calculations can predict the regioselectivity and the activation energy barriers for the formation of different triazole isomers. The calculations involve optimizing the geometry of the reactants, the transition state, and the products. chemintech.ru

Transition state theory is fundamental to these investigations, providing a framework to calculate reaction rates from the computed energetics of the transition state structure. acs.org The transition state is a first-order saddle point on the potential energy surface, and its geometry and vibrational frequencies are critical for understanding the reaction mechanism. For this compound, computational models can determine the structure of the transition state for reactions such as the Diels-Alder reaction, where the oxazole ring itself can act as a diene. researchgate.net The electronic influence of the electron-withdrawing ethynyl group and the electron-donating methyl group on the stability of the transition state can be quantified, providing insights into the reaction's feasibility and kinetics.

Below is a representative data table illustrating the type of information obtained from quantum chemical modeling for a hypothetical reaction of this compound.

| Reaction Pathway | Calculated Parameter | Value (kcal/mol) |

|---|---|---|

| Pathway A (Formation of 1,4-disubstituted triazole) | Enthalpy of Activation (ΔH‡) | 15.2 |

| Gibbs Free Energy of Activation (ΔG‡) | 25.8 | |

| Enthalpy of Reaction (ΔHrxn) | -35.5 | |

| Pathway B (Formation of 1,5-disubstituted triazole) | Enthalpy of Activation (ΔH‡) | 18.9 |

| Gibbs Free Energy of Activation (ΔG‡) | 29.1 | |

| Enthalpy of Reaction (ΔHrxn) | -32.1 |

Theoretical Predictions of Aromaticity and Stability of the Oxazole Ring

The aromaticity and stability of the 1,2-oxazole ring in this compound are key determinants of its chemical behavior and are extensively studied using theoretical methods. Aromaticity is not directly observable but can be quantified through various computational indices, including magnetic criteria (such as Nucleus-Independent Chemical Shift, NICS) and electronic criteria (like the Harmonic Oscillator Model of Aromaticity, HOMA).

The 1,2-oxazole ring is considered a weakly aromatic heterocycle due to the presence of the electronegative oxygen and nitrogen atoms, which disrupt the delocalization of π-electrons compared to benzene. Theoretical calculations can precisely quantify this by determining bond lengths and electron density distribution. nih.gov For this compound, the geometry of the oxazole ring is typically optimized using methods like B3LYP/6-311G**. nih.gov The calculated bond lengths within the ring generally show a pattern of partial double and single bond character, consistent with a delocalized π-system. nih.gov

The following table presents hypothetical results from theoretical calculations of aromaticity indices for the oxazole ring in the target compound.

| Aromaticity Index | Calculated Value | Interpretation |

|---|---|---|

| NICS(0) (ppm) | -4.5 | Indicates weak diatropic ring current (aromatic character) |

| NICS(1) (ppm) | -6.2 | Indicates diatropic ring current 1 Å above the ring plane |

| HOMA | 0.65 | Suggests moderate aromatic character (1 for benzene, 0 for non-aromatic) |

| PDI (π-electron Delocalization Index) | 0.08 | Quantifies the extent of π-electron delocalization |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of this compound, offering insights into its conformational flexibility and the nature of its interactions with other molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to study dynamic processes that are inaccessible to static quantum chemical calculations. mdpi.comnih.gov

Conformational analysis of this compound via MD simulations would primarily focus on the rotational dynamics of the ethynyl and methyl groups. While the oxazole ring itself is rigid and planar, the substituents can rotate. Simulations can map the potential energy landscape associated with the rotation of the C-C single bond connecting the ethynyl group to the ring, identifying the most stable (lowest energy) conformations. This information is crucial for understanding how the molecule presents itself for intermolecular interactions.

MD simulations are particularly valuable for studying intermolecular interactions in condensed phases (liquids or solids). mdpi.com For this compound, these simulations can model how multiple molecules interact with each other or with solvent molecules. Key interactions that can be investigated include:

π-π Stacking: The electron-rich oxazole ring and the ethynyl moiety can engage in π-π stacking interactions with other aromatic systems. nih.gov

Hydrogen Bonding: Although the molecule itself is not a strong hydrogen bond donor, the nitrogen atom of the oxazole ring and the π-system of the ethynyl group can act as hydrogen bond acceptors.

By analyzing the trajectories from MD simulations, one can calculate radial distribution functions to understand solvation shells or compute the potential of mean force to quantify the strength of specific intermolecular interactions. nih.gov

A representative data table summarizing potential findings from MD simulations is provided below.

| Interaction Type | Interacting Pair | Average Interaction Energy (kcal/mol) |

|---|---|---|

| π-π Stacking (Parallel Displaced) | Oxazole Ring Dimer | -2.8 |

| Hydrogen Bond (Acceptor) | Oxazole Nitrogen --- Water | -3.5 |

| Hydrogen Bond (Acceptor) | Ethynyl π-system --- Water | -1.9 |

| Van der Waals | Methyl Group --- Methyl Group | -0.8 |

Applications in Advanced Materials and Supramolecular Chemistry

Role as Versatile Building Blocks in Modern Organic Synthesis

The ethynyl (B1212043) isoxazole (B147169) scaffold, as exemplified by 3-Ethynyl-4-methyl-1,2-oxazole, is a versatile building block in organic synthesis. lifechemicals.com The terminal alkyne functionality is particularly notable for its participation in a wide array of chemical transformations, most prominently in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.org This reaction allows for the efficient and high-yielding conjugation of the isoxazole unit to other molecules bearing an azide (B81097) group, facilitating the construction of complex molecular architectures. chemrxiv.org

Beyond click chemistry, the ethynyl group can be used in other coupling reactions, such as Sonogashira coupling, to extend π-conjugated systems. researchgate.net Furthermore, the isoxazole ring itself can be considered a "dormant" functional group, as it can be converted into other useful synthetic intermediates like β-hydroxy ketones or γ-amino alcohols, expanding its synthetic utility. lifechemicals.comingentaconnect.com The development of synthetic methods to produce functionalized ethynyl oxazoles on a multi-gram scale has broadened their accessibility for applications in drug design and molecular engineering. chemrxiv.org The stability and reactivity of different isomers of ethynyl oxazoles can be tuned by the placement of substituents on the heterocyclic ring. chemrxiv.org

Table 1: Key Synthetic Applications of the Ethynyl Isoxazole Scaffold

| Reaction Type | Reagent/Catalyst | Product Type | Application Area | Reference |

|---|---|---|---|---|

| Azide-Alkyne Click Chemistry | Azide, Copper(I) catalyst | 1,2,3-Triazole linked conjugates | Supramolecular Chemistry, Bioconjugation | chemrxiv.org |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Extended π-conjugated systems | Organic Electronics, Dyes | researchgate.net |

| Nucleophilic Addition | Thiols, Amines | Vinyl thioethers, Enamines | Functional Materials | pitt.edu |

Integration into Complex Molecular Architectures and Nanostructures

The distinct properties of ethynyl isoxazoles allow for their deliberate integration into larger, functional molecular systems, from supramolecular polymers to nanoscale machines. chemrxiv.org

The isoxazole ring possesses a significant dipole moment, which is a key driver in its ability to self-assemble into ordered supramolecular structures. oup.comnsf.gov When multiple isoxazole units are arranged in a molecule, their head-to-tail dipole-dipole interactions can lead to the formation of well-defined helical assemblies. oup.comresearchgate.net This process is often cooperative, involving distinct nucleation and elongation steps, and the resulting structures can be controlled by external stimuli like temperature and solvent properties. oup.comresearchgate.net

These non-covalent interactions, which also include π–π stacking and hydrogen bonding, are fundamental to the design of advanced materials. nsf.gov For instance, by attaching isoxazole moieties to sugar scaffolds, researchers have been able to create low molecular weight hydrogelators (LMHGs), where the isoxazole ring contributes to the intermolecular forces necessary for the formation of self-assembled gel networks. nsf.gov The ability to form such organized aggregates is crucial for applications in areas like dye removal and the development of novel biocompatible materials. nsf.gov

The ethynyl group is not just a reactive handle but also an excellent component for creating molecular machines, due to its linear geometry which can act as a rotational axis. chemrxiv.org Ethynyl oxazoles have been specifically identified as potential building blocks for constructing nanorotors. chemrxiv.orgchemrxiv.org In these designs, the ethynyl linker provides an unbent spatial geometry and allows for axial rotation, connecting a "rotor" component to a "stator." chemrxiv.org

Researchers have successfully synthesized isoxazolyl-based molecular rotors, often by incorporating them into larger dye molecules like BODIPY. researchgate.netnih.govnsf.gov In these systems, the rotation of the isoxazole unit relative to the main fluorophore is sensitive to the viscosity of the surrounding environment. researchgate.netnih.gov This property leads to viscosity-dependent fluorescence, a characteristic feature of molecular rotors, which can be exploited for micro-environmental sensing. nsf.gov The synthesis of such molecules relies on 1,3-dipolar cycloaddition reactions, where a nitrile oxide reacts with an alkyne to form the isoxazole ring within the larger rotor structure. nih.govnsf.gov

Potential in Optoelectronic Materials (e.g., Organic Conductors, Semiconductors, Photovoltaic Cells)

Isoxazole derivatives are gaining significant attention for their potential use in organic electronic materials. researchgate.networldscientific.comblucher.com.br Their applications span organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.netblucher.com.br The performance of these devices depends on materials with suitable π-conjugated systems, good film-forming properties, and high chemical stability, all of which can be engineered into isoxazole-based structures. researchgate.net

Theoretical studies based on density functional theory (DFT) have investigated the optoelectronic and charge transport properties of isoxazole derivatives. worldscientific.com These studies suggest that certain derivatives can act as good hole transport materials, a critical function in many organic electronic devices. worldscientific.comucm.es The presence of an ethynyl group is particularly advantageous, as it can be used to create conjugated polymers with crosslinking capabilities. google.com Such polymers can form stable, solvent-resistant films, which are essential for fabricating complex, multi-layer organic electronic devices. google.com The combination of the electron-deficient nature of the isoxazole ring with electron-donating groups can create "push-pull" systems with tailored electronic properties for semiconductor applications. beilstein-journals.org

Table 2: Predicted Electronic Properties of Select Isoxazole Derivatives

| Derivative Type | Property Investigated | Key Finding | Potential Application | Reference |

|---|---|---|---|---|

| Dimethylisoxazol-iminomethyl-phenol | Charge Transport | Higher hole mobility compared to electron mobility. | Hole Transport Layer in OLEDs | worldscientific.com |

| Dimethylisoxazol-iminomethyl-naphthol | Non-Linear Optical (NLO) | High hyperpolarizability value. | NLO Materials | worldscientific.com |

| General Isoxazole Derivatives | Electronic Structure | Suitable for π-conjugation extension. | Organic Semiconductors | researchgate.netingentaconnect.com |

Functionalization for Advanced Chemical Sensing Platforms

The isoxazole scaffold is an attractive platform for the development of advanced chemical sensors. lifechemicals.com By attaching specific receptor units or through inherent interactions, functionalized isoxazoles can be designed to detect various analytes, including metal ions. dntb.gov.uaresearchgate.net The signaling mechanism often relies on changes in the molecule's photophysical properties, such as fluorescence, upon binding to the target analyte. mdpi.com

For example, isoxazole-based styryl dyes incorporating macrocyclic receptors like crown ethers have been synthesized and shown to act as fluorescent sensors for metal cations. dntb.gov.uaresearchgate.net The binding of a metal ion to the crown ether receptor modulates the electronic structure of the dye, leading to a detectable change in its fluorescence emission. dntb.gov.ua Theoretical studies have also explored pyrrole-isoxazole derivatives as chemosensors for anions like fluoride. mdpi.com In these systems, the interaction with the anion induces an intramolecular charge transfer (ICT), which alters the absorption and emission spectra of the sensor molecule, providing a clear signaling pathway. mdpi.com The versatility of isoxazole chemistry allows for straightforward functionalization to create a diverse range of sensing platforms for both environmental and biological applications. nsf.govrsc.org

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of heterocyclic compounds like 3-Ethynyl-4-methyl-1,2-oxazole is a cornerstone of medicinal and materials chemistry. nih.gov Future research will likely focus on developing more efficient and environmentally benign synthetic pathways. numberanalytics.comnumberanalytics.com

Current synthetic strategies for related ethynyl (B1212043) oxazoles often involve multi-step processes, such as the Sonogashira coupling of a halogenated oxazole (B20620) with a protected acetylene, followed by deprotection. chemrxiv.org While effective, these methods can have drawbacks related to the use of heavy metal catalysts and harsh reaction conditions. researchgate.net

Future endeavors in this area could explore:

Green Chemistry Approaches: The use of greener solvents like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of synthesis. numberanalytics.comnumberanalytics.com Microwave-assisted and ultrasound-assisted synthesis are other green techniques that can accelerate reaction rates and improve yields. numberanalytics.comrasayanjournal.co.in

Catalyst Innovation: Research into novel, more sustainable catalysts is crucial. This includes the development of reusable heterogeneous catalysts, organocatalysts, and biocatalysts (enzymes or whole cells) that can function under milder conditions. nih.govnumberanalytics.com Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) is an emerging environmentally friendly strategy for synthesizing N-heterocycles. rsc.org

| Sustainable Synthesis Strategy | Potential Advantages |

| Green Solvents (Water, Ionic Liquids) | Reduced toxicity and waste, potential for improved yields and selectivity. numberanalytics.comnumberanalytics.com |

| Microwave/Ultrasound-Assisted Synthesis | Faster reaction times, increased yields, and energy efficiency. numberanalytics.comnumberanalytics.comrasayanjournal.co.in |

| One-Pot Reactions | Increased efficiency, reduced solvent use and waste. rasayanjournal.co.innih.gov |

| Novel Catalysts (Heterogeneous, Organo-, Bio-) | Milder reaction conditions, reusability, and reduced metal contamination. nih.govnumberanalytics.com |

Exploration of Undiscovered Reactivity Pathways and Selective Functionalizations

The ethynyl group of this compound is a versatile functional handle that can participate in a variety of chemical transformations. While its use in click chemistry is established for related compounds, there is significant potential to explore new reactivity patterns. chemrxiv.orgchemrxiv.org

Future research could focus on:

Novel Cycloaddition Reactions: Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), investigating other cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems. For example, 1,3-dipolar cycloaddition of nitrile oxides with nitriles is a known method for forming 1,2,4-oxadiazoles. nih.gov

Selective Functionalization: Developing methods for the selective functionalization of either the ethynyl group or the oxazole ring would provide access to a wider range of derivatives with tailored properties. This could involve exploring electrophilic and nucleophilic addition reactions to the alkyne or metal-catalyzed cross-coupling reactions at different positions of the oxazole ring. pitt.edu

Covalent Inhibition: The ethynyl group can act as a covalent inhibitor by reacting with nucleophilic residues in enzyme active sites. chemrxiv.org Exploring this reactivity with different biological targets could lead to the discovery of new therapeutic agents.

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. tandfonline.comnih.gov In silico methods can accelerate the research and development process by providing insights that guide experimental work. nih.govmdpi.com

Future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed to predict the biological activity of new derivatives. tandfonline.comnih.gov These models help in identifying key structural features responsible for activity. nih.govtandfonline.com

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives bind to biological targets like proteins and enzymes. tandfonline.commdpi.com Molecular dynamics simulations can further elucidate the stability and dynamics of the ligand-protein complex. tandfonline.comtandfonline.com

Reaction Mechanism and Optimization: Computational modeling can be employed to study the mechanisms of synthetic reactions, helping to optimize reaction conditions for higher yields and selectivity. It can also be used to predict the reactivity of different sites on the molecule.

| Computational Method | Application in Research |

| 3D-QSAR (CoMFA, CoMSIA) | Predicting biological activity and guiding the design of more potent analogs. tandfonline.comnih.gov |

| Molecular Docking | Identifying potential binding modes and interactions with biological targets. tandfonline.commdpi.com |

| Molecular Dynamics Simulation | Assessing the stability of ligand-protein complexes and binding free energies. tandfonline.comnih.govtandfonline.com |

| Reaction Modeling | Elucidating reaction mechanisms and optimizing synthetic conditions. |

Expansion of Applications in Emerging Areas of Chemical Science and Technology

The unique properties of this compound make it a promising candidate for a variety of applications beyond traditional medicinal chemistry. numberanalytics.com

Potential emerging applications include:

Materials Science: The rigid, linear nature of the ethynyl group makes it suitable for constructing novel organic materials. chemrxiv.org Oxazole derivatives are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The ability of the ethynyl group to participate in polymerization reactions could also be exploited to create novel polymers with interesting electronic or optical properties.

Chemical Biology and Bioconjugation: The ethynyl group is a key functional group for "click chemistry," a powerful tool for bioconjugation. chemrxiv.org this compound could be used as a building block to label and track biomolecules in living systems. chemrxiv.org

Agrochemicals: Heterocyclic compounds, including oxazoles, are widely used in the agrochemical industry as pesticides and fungicides. numberanalytics.com The specific substitution pattern of this compound could impart novel biological activities relevant to crop protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。